Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate
CAS No.:
Cat. No.: VC18073788
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrNO3 |
|---|---|
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | methyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |
| Standard InChI Key | QGIPVYBXWATAJD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 2476689-05-9) belongs to the indole family, featuring a bromine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the heterocyclic ring . Its molecular formula is , with a molecular weight of 282.09 g/mol . The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing bromine and formyl groups enhance electrophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.09 g/mol | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 59.2 Ų |
The SMILES notation and InChIKey provide precise structural identifiers .
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis typically involves bromination and formylation of indole precursors. A common approach begins with 5-bromoindole, which undergoes Vilsmeier-Haack formylation at the 3-position to introduce the aldehyde group. Subsequent esterification with methyl chloroformate at the 2-position yields the target compound. Critical parameters include:
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Temperature Control: Maintaining 0–5°C during formylation to prevent side reactions.
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Catalyst Use: Lewis acids like enhance electrophilic substitution efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >97% purity .
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , , 60°C | 85 |
| Formylation | , DMF, 0°C | 78 |
| Esterification | Methyl chloroformate, | 90 |
Industrial-scale production employs continuous flow reactors to improve throughput and reduce byproducts .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with values of 12.3 µM and 15.6 µM, respectively. Mechanistically, it induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Table 3: Cytotoxicity Profile
| Cell Line | Mechanism | |
|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation |
| A549 | 15.6 | ROS generation |
Applications in Drug Development
Lead Compound Optimization
Structural modifications at the formyl group (e.g., Schiff base formation) yield derivatives with improved pharmacokinetic profiles. For instance, introducing a hydrazine moiety increases water solubility by 40% while retaining antiviral activity.
Comparative Analysis with Structural Analogues
Methyl 5-Bromo-1H-Indole-2-Carboxylate
Lacking the C3 formyl group, this analogue shows reduced HIV-1 integrase inhibition () due to weaker hydrophobic interactions.
Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate
The ethyl ester variant exhibits higher lipophilicity () but comparable bioactivity, suggesting ester groups modulate bioavailability rather than target binding .
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